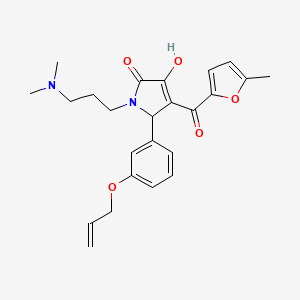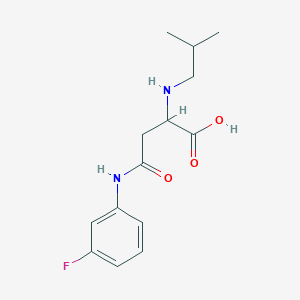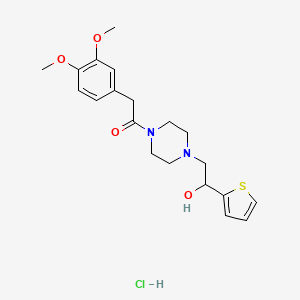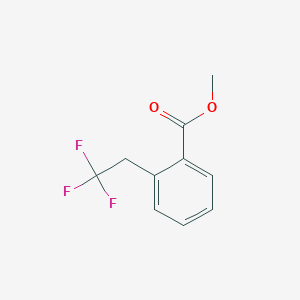![molecular formula C27H29ClN4O2S B2451787 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-68-7](/img/no-structure.png)
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H29ClN4O2S and its molecular weight is 509.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinazoline and Piperazine Derivatives in Drug Synthesis
- Chemical Transformations and Synthesis : Research focused on the chemical transformations of quinazolinones, including reactions with nucleophiles like piperazine, underlines the synthetic versatility of quinazoline derivatives. These transformations enable the production of compounds with potential biological activities (Markosyan et al., 2018).
- Intermediate for Antihypertensive Drugs : Piperazine derivatives have been highlighted as key intermediates in the synthesis of anti-hypertensive drugs like Doxazosin, showcasing the role of piperazine-containing quinazoline derivatives in medicinal chemistry (Ramesh et al., 2006).
- Antitumor Agents : Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Li et al., 2020).
- Anticancer Activities : Novel quinazoline derivatives have been explored for their anticancer properties, with certain compounds displaying effectiveness across a range of cancers, underscoring the therapeutic potential of these chemical structures in cancer treatment (Solomon et al., 2019).
Antimicrobial Applications
- Antimicrobial Studies : Amide derivatives of quinolone have been studied for their antibacterial activity, demonstrating the antimicrobial potential of quinazoline-piperazine compounds (Patel et al., 2007).
Enzyme Inhibition and Biological Activities
- Anti-Monoamine Oxidase and Antitumor Activity : Synthesized derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones exhibited significant anti-monoamine oxidase and antitumor activities, revealing the bioactive capabilities of these compounds (Markosyan et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride with 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in the presence of a base to form the desired product.", "Starting Materials": [ "7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride", "3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride and 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in a suitable solvent (e.g. dichloromethane, tetrahydrofuran).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate).", "Step 4: Purify the product by recrystallization or chromatography (e.g. flash chromatography)." ] } | |
CAS番号 |
403728-68-7 |
分子式 |
C27H29ClN4O2S |
分子量 |
509.07 |
IUPAC名 |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H29ClN4O2S/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h4-5,7-10,17-18H,1-3,6,11-16H2,(H,29,35) |
InChIキー |
LXKCRBSPZCIUAX-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(benzylthio)-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2451705.png)
![(E)-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2451706.png)


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)
![Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate](/img/structure/B2451711.png)



![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2451722.png)
![(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2451723.png)

![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)